BenchChemオンラインストアへようこそ!

AZD0328

α7 nAChR radioligand binding receptor pharmacology

AZD0328 (CAS 220099-91-2) is a spirofuropyridine-derived, stereo-selective neuronal nicotinic acetylcholine receptor alpha-7 (α7 nAChR) agonist. Originally developed by AstraZeneca as an investigational drug for cognitive impairment associated with schizophrenia and Alzheimer's disease, AZD0328 has been characterized in radioligand binding and functional electrophysiological assays.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 220099-91-2
Cat. No. B1665928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD0328
CAS220099-91-2
SynonymsAZD 0328
AZD-0328
AZD0328
spiro(1-azabicyclo(2.2.2)octane-3,2'(3H)-furo(2,3-b)pyridine)
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
InChIInChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1
InChIKeyOCKIPDMKGPYYJS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD0328 (CAS 220099-91-2) Procurement Guide: A Stereo-Selective α7 nAChR Agonist with Defined Preclinical and Clinical Pharmacological Profile


AZD0328 (CAS 220099-91-2) is a spirofuropyridine-derived, stereo-selective neuronal nicotinic acetylcholine receptor alpha-7 (α7 nAChR) agonist [1]. Originally developed by AstraZeneca as an investigational drug for cognitive impairment associated with schizophrenia and Alzheimer's disease, AZD0328 has been characterized in radioligand binding and functional electrophysiological assays [2]. This compound is included in AstraZeneca's Open Innovation Pharmacology Toolbox and has been evaluated in Phase 1 and Phase 2a clinical studies, with its development in the original indication discontinued after Phase 2 [3]. Preclinical and clinical datasets provide defined pharmacological benchmarks—including binding affinity, functional efficacy, selectivity profile, and in vivo cognitive effects—that enable direct comparison with alternative α7 nAChR agonists for research procurement decisions.

Why AZD0328 Cannot Be Assumed Interchangeable with Other α7 nAChR Agonists in Research Applications


α7 nAChR agonists represent a chemically and pharmacologically diverse class of compounds with substantial heterogeneity in binding affinity, functional efficacy (full versus partial agonism), selectivity across nAChR subtypes and off-target receptors (particularly 5-HT3), and in vivo cognitive effective dose ranges [1]. AZD0328 exhibits a specific combination of properties—including a sub-nanomolar to low-nanomolar binding affinity (IC50 3 nM, Ki 3 nM) coupled with a partial agonist functional profile (64%–101% intrinsic activity depending on assay system), documented selectivity margins against α1β1γδ and α4β2 nAChRs, and a unique ultra-low dose cognitive efficacy window (0.00048–0.0016 mg/kg in nonhuman primates) associated with sustained receptor upregulation [2]—that distinguishes it from other α7 agonists such as PNU-282987, AR-R17779, GTS-21, and SSR180711. The evidence detailed in Section 3 provides quantitative justification for selecting AZD0328 over alternative α7 nAChR ligands in studies requiring precisely defined pharmacological parameters.

AZD0328: Quantitative Differentiation Evidence Against Closest α7 nAChR Agonist Comparators


AZD0328 vs. PNU-282987 and GTS-21: Comparative α7 nAChR Binding Affinity Assessment

AZD0328 demonstrates superior binding affinity to the human α7 nAChR compared to widely used comparator agonists PNU-282987 and GTS-21. In radioligand binding assays, AZD0328 exhibits an IC50 of 3 nM and a Ki of 3 nM for the human α7 nAChR [1][2]. PNU-282987, a commonly employed α7 agonist in preclinical research, displays a Ki of 26 nM for the α7 nAChR—approximately 8.7-fold lower affinity [3]. GTS-21 (DMXB-A), a prototypical partial α7 agonist that has advanced to clinical trials, exhibits a Ki of approximately 650 nM for the human α7 nAChR—representing a >200-fold lower affinity relative to AZD0328 [4].

α7 nAChR radioligand binding receptor pharmacology

AZD0328 vs. AR-R17779: Differential Functional Efficacy at Human α7 nAChR

AZD0328 and AR-R17779 exhibit distinct functional efficacy profiles at the human α7 nAChR despite both being classified as α7-selective agonists. In Xenopus oocyte electrophysiology assays, AZD0328 functions as a partial agonist with 64% efficacy relative to acetylcholine and an EC50 of 150 ± 40 nM (human α7) [1]. By contrast, AR-R17779 has been characterized as a full agonist of the α7 nAChR, with some studies reporting near-complete intrinsic activity [2]. In an alternative functional assay system measuring whole-cell current activation, AZD0328 demonstrates 101% intrinsic activity versus acetylcholine with an EC50 of 2.9 µM [3]. This assay-dependent variation in apparent efficacy—ranging from partial (64%) to full (101%)—reflects the known phenomenon of α7 nAChR rapid desensitization and highlights the importance of assay context when comparing functional agonist activity.

α7 nAChR electrophysiology partial agonism

AZD0328 Ultra-Low Dose Cognitive Efficacy in Nonhuman Primates: Differentiation from Typical α7 Agonist Dosing Regimens

AZD0328 demonstrates profound cognitive enhancement in nonhuman primates at doses approximately 300-fold lower than the cognitively impairing dose—a unique dose-response characteristic not universally reported for other α7 agonists. In rhesus macaques performing a spatial delayed response task, acute AZD0328 improved cognitive performance at doses of 0.00048 mg/kg and 0.0016 mg/kg (intramuscular), whereas a higher dose of 0.48 mg/kg produced cognitive impairment [1]. This defines an inverted U-shaped dose-response curve with an optimal cognitive efficacy window spanning 0.48–1.6 µg/kg. Furthermore, in a subgroup of animals, sustained enhancement of working memory persisted for ≥1 month following a single acute treatment [2]. Cognitive plasma exposure at the efficacious 0.001 mg/kg dose corresponded to approximately 0.2× the whole-cell current IC50 [3].

cognition working memory nonhuman primate dose-response

AZD0328-Induced α7 Receptor Upregulation at Ultra-Low Doses: A Mechanism Correlated with Sustained Cognitive Benefit

AZD0328 at ultra-low doses (0.0001 mg/kg) produces a significant increase in α7 nAChR binding in rat brain, an effect not observed at higher doses. Ex vivo [125I]-α-bungarotoxin binding studies revealed that AZD0328 (0.00178 mg/kg, subcutaneous) significantly increased receptor number (Bmax) in the frontal cortex and hippocampus at 2 hours post-administration, without altering receptor affinity (Kd) [1]. The effect on receptor number was long-lasting, persisting for 2–48 hours after dosing without a corresponding increase in mRNA synthesis [2]. This receptor upregulation correlates temporally with cognitive improvement in the novel object recognition task, where significant enhancement was observed at 4, 24, and 48 hours post-dosing [3]. A similar pattern—low-dose receptor upregulation with high-dose receptor occupancy reduction—was also observed with the α7 partial agonist SSR180711, suggesting a class-level phenomenon for certain partial agonists [4].

receptor upregulation α-bungarotoxin binding Bmax cognitive enhancement

AZD0328 Stereochemical Identity: Single (R)-Enantiomer Versus Racemic or Mixed Stereoisomer α7 Agonist Formulations

AZD0328 is a stereo-selective, single (R)-enantiomer compound, which distinguishes it from racemic mixtures or undefined stereoisomer preparations that may be encountered with some comparator α7 agonists. The (R)-spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine configuration is explicitly specified in the patent literature and structural characterization of AZD0328 [1]. This stereochemical definition is pharmacologically consequential: AZD0328 is described as a 'potent, stereo-selective, full agonist of the human α7 nAChR' [2]. While many α7 agonists (e.g., PNU-282987, GTS-21, AR-R17779) also possess defined stereochemistry, commercially available research-grade preparations may vary in enantiomeric purity specifications. The explicit (R)-enantiomer designation for AZD0328 provides a benchmark for stereochemical identity verification via chiral analytical methods.

stereoselectivity chiral purity enantiomer pharmacology

Recommended Research Applications for AZD0328 Based on Verified Pharmacological Differentiation Evidence


In Vitro α7 nAChR Binding and Selectivity Profiling Studies Requiring High-Affinity Probe

AZD0328 is optimally suited for competitive radioligand binding assays and selectivity profiling studies where high-affinity engagement of the α7 nAChR is required to minimize compound consumption and reduce off-target interactions. With an IC50 of 3 nM and Ki of 3 nM for the human α7 nAChR [11], AZD0328 provides an 8.7-fold higher affinity than PNU-282987 (Ki 26 nM) [12] and >200-fold higher affinity than GTS-21 (Ki ~650 nM) [13]. This high affinity enables reliable target occupancy at low nanomolar concentrations, conserving compound for large-scale screening campaigns. The documented selectivity profile—including ~20-fold selectivity over α1β1γδ nAChR and 1000-fold over other nicotinic receptors [8]—supports its use as a selective α7 pharmacological tool in receptor binding panels.

In Vivo Cognitive Studies Requiring Defined Ultra-Low Dose Regimen with Sustained Efficacy

AZD0328 is the preferred α7 agonist for nonhuman primate and rodent cognitive studies requiring ultra-low dosing with sustained or long-lasting effects following single administration. The compound improves spatial working memory in rhesus macaques at doses of 0.00048–0.0016 mg/kg, approximately 300–1000× lower than the cognitively impairing dose (0.48 mg/kg) [11]. This inverted U-shaped dose-response profile is well-characterized, with cognitive plasma exposure corresponding to ~0.2× the whole-cell current IC50 [12]. Furthermore, sustained cognitive enhancement persists for ≥1 month after a single acute treatment [13]. In rodents, ultra-low doses (0.00178 mg/kg) produce significant cognitive improvement in novel object recognition lasting 4–48 hours post-dosing, correlated with α7 receptor upregulation [8].

Mechanistic Studies of α7 nAChR Trafficking, Desensitization, and Receptor Upregulation

AZD0328 is uniquely appropriate for investigations of α7 nAChR receptor trafficking, desensitization kinetics, and agonist-induced receptor upregulation. The compound exhibits a biphasic dose-response for receptor modulation: ultra-low doses (0.0001–0.00178 mg/kg) significantly increase α7 receptor number (Bmax) in rat frontal cortex and hippocampus, as measured by [125I]-α-bungarotoxin binding, while higher doses (0.001–3 mg/kg) produce dose-dependent reductions in receptor binding [11]. This upregulation occurs without changes in receptor affinity (Kd) or mRNA synthesis, persists for 2–48 hours, and correlates temporally with cognitive enhancement [12]. The availability of this well-characterized biphasic receptor modulation profile distinguishes AZD0328 from simple orthosteric agonists and supports its use in studies examining α7 receptor plasticity mechanisms.

Electrophysiological Studies of Partial Agonism and Assay-Dependent Functional Efficacy at α7 nAChR

AZD0328 provides a well-characterized reference compound for electrophysiological studies examining partial agonism and assay-dependent functional efficacy at the α7 nAChR. In Xenopus oocyte assays, AZD0328 exhibits 64% efficacy relative to acetylcholine with an EC50 of 150 ± 40 nM [11], whereas in whole-cell current activation assays it demonstrates 101% intrinsic activity with an EC50 of 2.9 µM [12]. This assay-dependent variation in apparent efficacy—spanning partial to full agonism—reflects the rapid desensitization kinetics characteristic of α7 nAChRs and provides a valuable reference point for studies comparing functional assay platforms. The compound's distinct functional profile relative to full agonists like AR-R17779 [13] supports its use in comparative studies of agonist efficacy and receptor desensitization mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD0328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.